5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and a pyrrolidone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy ketones.
Friedel-Crafts Acylation: Introducing acyl groups into aromatic rings using acyl chlorides and a Lewis acid catalyst.
Hydroxylation: Adding hydroxyl groups to aromatic rings using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups on the aromatic rings using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, the compound’s interactions with biological molecules are of interest. It may be investigated for its potential as a drug candidate or as a probe for studying biochemical pathways.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Its unique structure could make it a candidate for targeting specific biological pathways or receptors.
Industry
In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit or activate enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(3,4-DIMETHOXYPHENYL)-4-(4-BROMOBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group, for example, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H25FN2O5 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H25FN2O5/c1-36-23-12-9-18(15-24(23)37-2)26-25(27(33)17-7-10-20(30)11-8-17)28(34)29(35)32(26)14-13-19-16-31-22-6-4-3-5-21(19)22/h3-12,15-16,26,31,33H,13-14H2,1-2H3/b27-25- |
InChI Key |
APTVJNSDBNZNCL-RFBIWTDZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC |
Origin of Product |
United States |
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